

Application Notes and Protocols for the Quantification of Omarigliptin in Human Plasma

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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

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These application notes provide detailed methodologies for the quantitative analysis of **omarigliptin** in human plasma, catering to the needs of researchers, scientists, and drug development professionals. The protocols described herein leverage two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification of Omarigliptin in Human Plasma using HPLC-UV

This method offers a straightforward and accessible approach for the simultaneous determination of **omarigliptin** along with other potential co-administered drugs in human plasma. The protocol is based on a validated reversed-phase HPLC method with UV detection.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple protein precipitation protocol is employed for the extraction of **omarigliptin** from plasma samples.^[1]

- To 1 mL of human plasma in a centrifuge tube, add the desired concentration of **omarigliptin** standard solution.
- Vortex the mixture for 90 seconds to ensure homogeneity.

- Add methanol up to a final volume of 4 mL to precipitate plasma proteins.[1]
- Centrifuge the tubes at 6000 rpm for 15 minutes.[1]
- Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for injection into the HPLC system.

2. Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase C18 column with isocratic elution.[1]

- HPLC System: A standard HPLC instrument equipped with a UV detector.
- Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: A mixture of methanol and 6.6 mM potassium dihydrogen phosphate buffer (pH 7) in a 67:33 (v/v) ratio.[1]
- Flow Rate: 0.814 mL/min.[1]
- Column Temperature: 45 °C.[1]
- Injection Volume: 20 µL.[1]
- Detection Wavelength: 235 nm.[1]
- Run Time: Less than 8 minutes.[1]

Data Presentation

Parameter	Value	Reference
Linearity Range	0.2 - 2.0 µg/mL	[1]
Limit of Quantification (LOQ)	0.06 µg/mL	[1]
Recovery in Spiked Plasma	94.3 - 105.7%	[1]

Experimental Workflow



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HPLC-UV Sample Preparation Workflow

Method 2: Quantification of Omarigliptin in Human Plasma using LC-MS/MS

This advanced method provides high sensitivity and selectivity for the quantification of **omarigliptin** in human plasma, making it suitable for pharmacokinetic studies where low concentrations are expected. The protocol involves a liquid-liquid extraction step followed by analysis using an LC-MS/MS system.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

This enhanced extraction technique ensures a clean sample for sensitive LC-MS/MS analysis.

- To a 250 µL aliquot of a plasma sample, add 100 µL of the internal standard (Alogliptin, 300 nM) in acetonitrile.
- Perform liquid-liquid extraction by adding 1.5 mL of a 1:1 (v/v) mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE).[\[2\]](#)
- Centrifuge the mixture for 15 minutes at 15,000 rpm.[\[2\]](#)
- Freeze the samples at -80 °C to solidify the aqueous layer.
- Transfer 1.3 mL of the upper organic layer to a new tube and evaporate to dryness under a vacuum.
- Reconstitute the dried residue with 250 µL of methanol.

- The sample is now ready for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

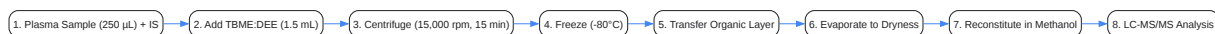
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

- LC System: Waters® UPLC or equivalent.[2]
- Column: Agilent C18 (50 x 2.1 mm, 1.8 µm).[2]
- Mobile Phase: An isocratic mixture of acetonitrile and 0.3% formic acid in water (90:10, v/v). [2]
- Flow Rate: 0.3 mL/min.[2]
- Column Temperature: 25 °C.[2]
- Injection Volume: 10 µL.[2]
- Run Time: Approximately 1.2 minutes.[2]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Omarigliptin**: m/z 399.2 → 153.0.[2][3]
 - Alogliptin (Internal Standard): m/z 340.2 → 116.0.[2][3]

Data Presentation

Parameter	Value	Reference
Linearity Range	25 - 1000 nM	[3]
Lower Limit of Quantification (LLOQ)	25 nM	[2]
Extraction Recovery (LLOQ)	87.5%	
Extraction Recovery (HQC)	89.66%	

Experimental Workflow



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LC-MS/MS Sample Preparation Workflow

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